

# Gadoquatrane: A Technical Whitepaper on Molecular Structure and Relaxivity

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## Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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## Abstract

**Gadoquatrane** is a next-generation, high-relaxivity, macrocyclic, gadolinium-based contrast agent (GBCA) currently in clinical development. Its unique tetrameric structure, consisting of four gadolinium chelates linked together, results in a significantly higher molecular weight and a slower molecular tumbling rate compared to conventional monomeric GBCAs. This optimized rotational correlation time leads to a substantial increase in proton relaxivity, particularly  $r_1$  relaxivity, allowing for effective contrast enhancement in magnetic resonance imaging (MRI) at considerably lower gadolinium doses. This technical guide provides an in-depth overview of **gadoquatrane**'s molecular structure, a compilation of its relaxivity data, and detailed experimental protocols for the characterization of its key properties.

## Molecular Structure

**Gadoquatrane** possesses a distinct molecular architecture designed to maximize relaxivity while maintaining high stability. It is a tetrameric molecule, meaning it comprises four gadolinium ( $Gd^{3+}$ ) ions, each chelated by a macrocyclic ligand, linked to a central core.

The fundamental characteristics of its molecular structure are summarized below:

Property	Value	Reference(s)
Chemical Formula	$C_{81}H_{128}Gd_4N_{24}O_{32}$	[1]
Molecular Weight	2579.0 g/mol	[2]
Structure Type	Tetrameric, Macrocyclic	[2][3]
CAS Number	2048221-65-2	[1]

The macrocyclic nature of the individual chelating units contributes to the high kinetic and thermodynamic stability of the complex, minimizing the potential for in vivo release of toxic free  $Gd^{3+}$  ions. The tetrameric assembly results in a significantly larger molecule compared to existing clinical GBCAs, which is the primary driver for its enhanced relaxivity.

## Relaxivity of Gadoquatrane

The efficacy of a GBCA is primarily determined by its ability to shorten the T1 and T2 relaxation times of water protons, a property quantified by its r1 and r2 relaxivities. **Gadoquatrane** exhibits exceptionally high r1 relaxivity, which allows for a reduction in the required gadolinium dose.

## Quantitative Relaxivity Data

The following tables summarize the longitudinal (r1) relaxivity of **gadoquatrane** in different media and at various magnetic field strengths. At the time of this writing, specific r2 relaxivity values for **gadoquatrane** are not extensively published in the reviewed literature.

Table 1: r1 Relaxivity of **Gadoquatrane** in Human Plasma (per  $Gd^{3+}$  ion)

Magnetic Field Strength (T)	Frequency (MHz)	r1 Relaxivity (mM <sup>-1</sup> s <sup>-1</sup> )	Temperature (°C)	pH	Reference(s)
0.47	20	> 2-fold higher than gadobutrol	37	7.4	
1.41	60	11.8	37	7.4	
3.0	128	10.5	37	7.4	
4.7	200	> 2-fold higher than gadobutrol	37	7.4	

Table 2: r1 Relaxivity of **Gadoquatrane** in Water (per Gd<sup>3+</sup> ion)

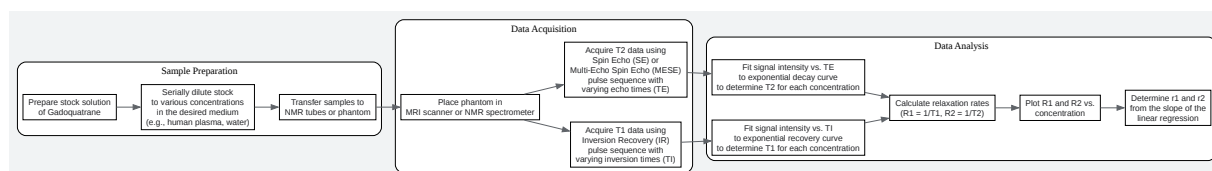
Magnetic Field Strength (T)	Frequency (MHz)	r1 Relaxivity vs. Gadobutrol	Temperature (°C)	Reference(s)
0.47 - 4.7	20 - 200	~3-fold higher	37	

## Experimental Protocols

This section details the methodologies employed to characterize the relaxivity and stability of **gadoquatrane**.

### Measurement of T1 and T2 Relaxivity

The determination of r1 and r2 relaxivities involves measuring the T1 and T2 relaxation times of water protons in solutions containing the contrast agent at various concentrations.



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**Figure 1.** Workflow for T1 and T2 relaxivity measurement.

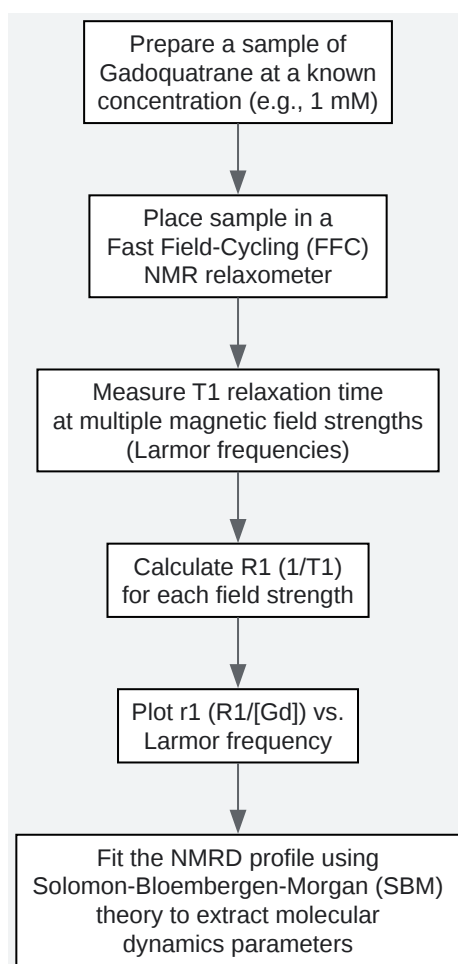
Step-by-Step Protocol:

- Sample Preparation:
  - Prepare a stock solution of **gadoxetate** of known concentration in the desired solvent (e.g., deionized water or human plasma).
  - Perform serial dilutions to obtain a range of concentrations (typically 0.1 to 1.0 mM).
  - Transfer each concentration into a separate vial or well of a phantom. An undoped solvent sample should be included as a reference.
- T1 Measurement (Inversion Recovery):
  - Place the phantom in the isocenter of the magnet.
  - Use an inversion recovery pulse sequence.
  - Acquire a series of images at different inversion times (TI), ranging from short (e.g., 50 ms) to long (e.g., 3000 ms), ensuring the signal fully recovers.
  - Maintain a constant temperature, typically 37°C for physiological relevance.
- T2 Measurement (Spin Echo):
  - Use a single-slice multi-echo spin-echo pulse sequence.
  - Acquire a series of images at different echo times (TE).
  - Ensure the repetition time (TR) is sufficiently long (at least 5 times T1) to minimize T1 weighting.
- Data Analysis:
  - For each concentration, measure the mean signal intensity from a region of interest (ROI).

- For T1, plot signal intensity versus TI and fit the data to the equation:  $SI(TI) = S_0 [1 - 2e^{-(TI/T1)}]$  to determine T1.
- For T2, plot signal intensity versus TE and fit the data to the equation:  $SI(TE) = S_0 e^{-(TE/T2)}$  to determine T2.
- Calculate the relaxation rates  $R1 = 1/T1$  and  $R2 = 1/T2$ .
- Plot R1 and R2 against the concentration of **gadoxetate**.
- The slopes of the resulting lines correspond to the r1 and r2 relaxivities, respectively.

## Nuclear Magnetic Relaxation Dispersion (NMRD) Profile

NMRD profiles provide a more comprehensive understanding of the relaxivity by measuring r1 as a function of the magnetic field strength.



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**Figure 2.** Experimental workflow for generating an NMRD profile.

Step-by-Step Protocol:

- A sample of **gadoquatrane** at a fixed concentration (e.g., 1 mM) is prepared in the medium of interest.
- The T1 relaxation time is measured over a wide range of Larmor frequencies using a fast field-cycling relaxometer and/or multiple fixed-field instruments.
- The longitudinal relaxation rate (R1) is calculated for each frequency.
- The relaxivity (r1) at each frequency is determined by dividing R1 by the gadolinium concentration.
- The resulting data points (r1 vs. frequency) constitute the NMRD profile.
- This profile can be fitted with theoretical models, such as the Solomon-Bloembergen-Morgan (SBM) theory, to provide insights into the molecular parameters that govern relaxivity, including the rotational correlation time ( $\tau_R$ ), the water exchange rate ( $k_{ex}$ ), and the electronic relaxation time.

## Stability Assessment: Zinc Transmetallation Assay

This assay assesses the kinetic inertness of the gadolinium chelate by challenging it with a competing metal ion, typically  $Zn^{2+}$ . The release of  $Gd^{3+}$  leads to a decrease in relaxivity, which can be monitored over time.



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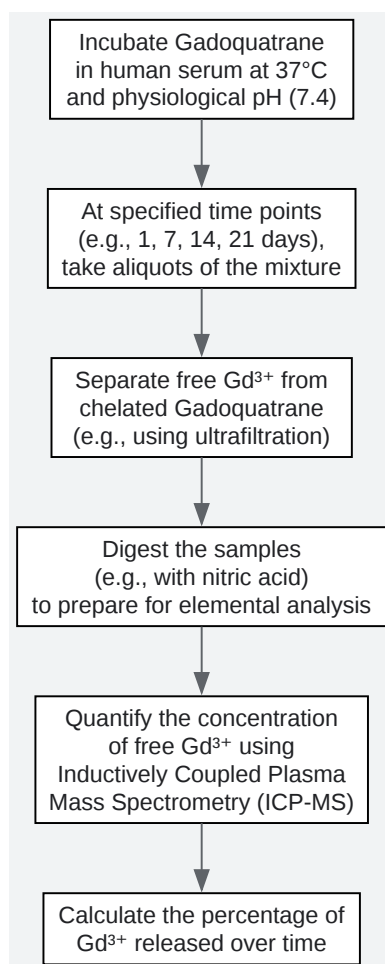
**Figure 3.** Workflow for the zinc transmetallation assay.

Step-by-Step Protocol:

- A solution of **gadoquatrane** is prepared in a physiologically relevant buffer (e.g., phosphate buffer at pH 7.0).
- An equimolar amount of a competing ion, such as zinc chloride ( $\text{ZnCl}_2$ ), is added to the solution.
- The mixture is incubated at  $37^\circ\text{C}$ .
- The T1 relaxation time of the solution is measured at regular time intervals over a period of several days.
- A decrease in the T1 relaxation rate (R1) over time indicates that the paramagnetic  $\text{Gd}^{3+}$  is being displaced from the chelate by the non-paramagnetic  $\text{Zn}^{2+}$ , thus signifying transmetallation. A stable complex will show minimal change in R1 over time.

## Stability Assessment: Gadolinium Release in Human Serum

This experiment directly measures the amount of gadolinium released from the chelate in a biological matrix over time.



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**Figure 4.** Workflow for measuring Gd<sup>3+</sup> release in human serum.

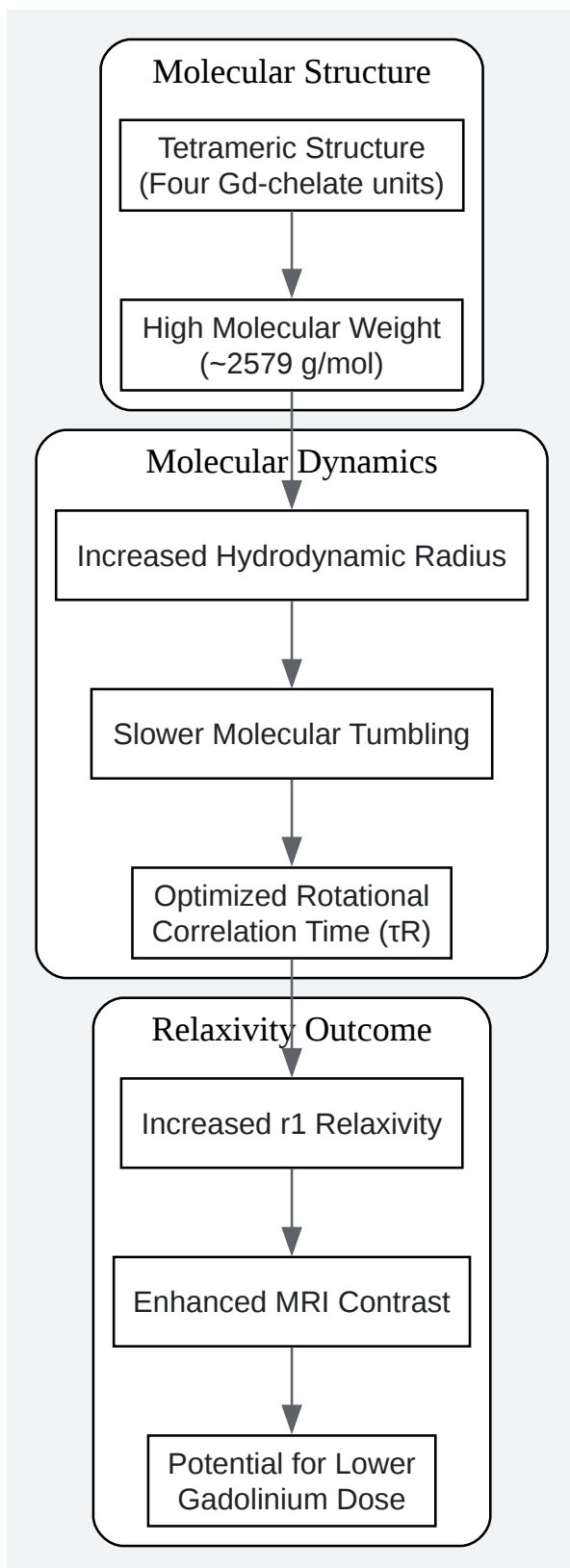
Step-by-Step Protocol:

- **Gadoquatrane** is incubated in human serum at 37°C and physiological pH.
- At various time points (e.g., over 21 days), aliquots are taken.
- The concentration of released gadolinium is measured using a highly sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Studies have shown that for **gadoquatrane**, the amount of released gadolinium in human serum after 21 days is below the lower limit of quantification, demonstrating its high stability.



## Relationship between Molecular Structure and High Relaxivity

The enhanced relaxivity of **gadoxetate** is a direct consequence of its unique molecular design.



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**Figure 5. Gadoquatrane's structure-relaxivity relationship.**

As depicted in Figure 5, the tetrameric structure leads to a high molecular weight and a large hydrodynamic radius. This increased size slows down the molecular tumbling in solution, resulting in a longer and more optimal rotational correlation time ( $\tau_R$ ). According to the Solomon-Bloembergen-Morgan (SBM) theory of paramagnetic relaxation, a  $\tau_R$  that is closer to the inverse of the proton Larmor frequency at typical clinical magnetic field strengths (1.5 T and 3.0 T) leads to more efficient T1 relaxation. This optimized  $\tau_R$  is the primary reason for **gadoquatrane**'s significantly higher r1 relaxivity compared to smaller, monomeric GBCAs.

## Conclusion

**Gadoquatrane** represents a significant advancement in the design of gadolinium-based contrast agents. Its novel tetrameric macrocyclic structure confers both high stability and exceptionally high r1 relaxivity. This allows for the potential to achieve excellent contrast enhancement in MRI with a substantially reduced dose of gadolinium, which is a key consideration for patient safety and sustainability. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of **gadoquatrane** and other novel contrast agents.

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